molecular formula C7H15N3S B13791390 n-Ethylpiperazine-1-carbothioamide CAS No. 83547-34-6

n-Ethylpiperazine-1-carbothioamide

Cat. No.: B13791390
CAS No.: 83547-34-6
M. Wt: 173.28 g/mol
InChI Key: WWPPLSPYRHDWMC-UHFFFAOYSA-N
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Description

n-Ethylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C7H15N3S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethylpiperazine-1-carbothioamide typically involves the reaction of piperazine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

n-Ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethylpiperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • n-Methylpiperazine-1-carbothioamide
  • n-Propylpiperazine-1-carbothioamide
  • n-Butylpiperazine-1-carbothioamide

Uniqueness

n-Ethylpiperazine-1-carbothioamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it suitable for specific applications .

Properties

CAS No.

83547-34-6

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

N-ethylpiperazine-1-carbothioamide

InChI

InChI=1S/C7H15N3S/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11)

InChI Key

WWPPLSPYRHDWMC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCNCC1

Origin of Product

United States

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